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Compound of Interest

Compound Name:
2-ethyl-7-hydroxy-4H-chromen-4-

one

CAS No.: 137215-31-7

Cat. No.: B8648353

Get Quote

Executive Summary
7-Hydroxy-4H-chromen-4-one (7-HC) represents a privileged scaffold in medicinal chemistry,

distinct from the coumarin family due to the position of the carbonyl group (C4 vs. C2). While

often overshadowed by complex flavonoids, the isolated 7-HC core exhibits specific, intrinsic

bioactivities—most notably Src kinase inhibition and tyrosinase suppression. This guide

synthesizes the molecule's pharmacological potential, detailing its role as a competitive

inhibitor in melanogenesis and a modulator of apoptotic pathways in oncology.

Chemical Profile & Structural Logic
The 7-HC scaffold consists of a benzopyrone core with a hydroxyl group at position 7. This

position is electronically critical; the 7-OH acts as an electron donor, increasing electron density

at the carbonyl oxygen via resonance, which influences its metal-chelating ability (crucial for

tyrosinase inhibition).

IUPAC Name: 7-hydroxy-4H-chromen-4-one
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Molecular Formula: C

H

O

[1][2]

Key Distinction: Unlike coumarins (lactones), chromones are

-pyrones. This results in different hydrolytic stability and enzyme binding pockets.

Synthetic Accessibility: Typically synthesized via the Vilsmeier-Haack reaction using

resorcinol derivatives or through the acid-catalyzed cyclization of o-hydroxyaryl

-diketones.

Therapeutic Applications & Mechanisms[3][4][5][6]
[7]
Dermatology: Tyrosinase Inhibition & Skin Whitening
The most commercially viable application of 7-HC derivatives lies in the inhibition of

Tyrosinase, the rate-limiting enzyme in melanogenesis.

Mechanism: 7-HC acts as a copper chelator within the tyrosinase active site. The enzyme

contains a binuclear copper center (CuA and CuB). The 7-hydroxyl group, often in concert

with the C4-carbonyl, coordinates with these copper ions, preventing the oxidation of L-

Tyrosine to L-DOPA and DOPA-quinone.

Kinetic Profile: It typically functions as a competitive inhibitor, mimicking the phenolic

structure of tyrosine.

Structure-Activity Relationship (SAR): The free 7-OH is mandatory for high potency.

Alkylation (e.g., 7-methoxy) drastically reduces inhibitory activity, confirming the role of the

hydroxyl proton in hydrogen bonding or metal coordination.

Oncology: Src Kinase & Apoptosis
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7-HC has been identified as a specific inhibitor of Src family kinases, non-receptor tyrosine

kinases overexpressed in breast and lung cancers.

Src Inhibition: The parent compound inhibits Src kinase with an IC

< 300

M. While moderate, this activity serves as a template for derivatives (e.g., 2- or 3-substituted
analogs) that achieve nanomolar potency.

Apoptotic Signaling: In breast cancer cell lines (e.g., MCF-7), 7-HC derivatives induce

apoptosis via the Intrinsic (Mitochondrial) Pathway.

Trigger: ROS generation leads to mitochondrial membrane depolarization.

Cascade: Release of Cytochrome c

Activation of Caspase-9

Activation of Caspase-3

DNA Fragmentation.

Inflammation: NF- B Suppression
7-HC derivatives exert anti-inflammatory effects by downregulating the NF-

B signaling pathway.

Action: Blocks the phosphorylation of I

B

, preventing the nuclear translocation of the p65/p50 NF-

B complex.

Outcome: Reduced expression of pro-inflammatory enzymes iNOS and COX-2, leading to

decreased Nitric Oxide (NO) and Prostaglandin E2 (PGE2) production.

Visualizations of Signaling Pathways[8]
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Diagram 1: Mechanism of Tyrosinase Inhibition
This diagram illustrates how 7-HC interrupts the melanogenesis pathway by targeting the

copper active site.
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Caption: 7-Hydroxychromone competitively binds the binuclear copper center of Tyrosinase,

blocking the conversion of L-Tyrosine to Melanin.
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Diagram 2: Apoptotic Signaling in Cancer Cells
This diagram maps the intrinsic apoptotic pathway triggered by 7-HC derivatives in MCF-7

cells.
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Caption: 7-HC derivatives induce apoptosis via ROS-mediated mitochondrial stress while

simultaneously suppressing survival signaling (NF-κB).[3][4]

Experimental Protocols (Field-Proven)
Protocol A: Tyrosinase Inhibition Assay (Cell-Free)
Objective: Determine the IC

of 7-HC against mushroom tyrosinase.

Reagent Prep:

Buffer: 50 mM Phosphate buffer (pH 6.8).

Enzyme: Mushroom Tyrosinase (1000 U/mL in buffer).

Substrate: L-DOPA (5 mM in buffer).

Sample: Dissolve 7-HC in DMSO (ensure final DMSO < 1% in well).

Workflow:

In a 96-well plate, add 120

L Phosphate Buffer.
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Add 20

L Enzyme solution.

Add 20

L Test Compound (various concentrations).

Incubate at 25°C for 10 minutes to allow inhibitor-enzyme binding.

Add 40

L L-DOPA to initiate the reaction.

Measurement:

Monitor absorbance at 475 nm (formation of dopachrome) kinetically for 20 minutes.

Calculation:

.

Validation: Use Kojic Acid as a positive control (Typical IC

~15-20

M).

Protocol B: Intracellular ROS Detection (Flow
Cytometry)
Objective: Quantify oxidative stress induction in cancer cells.

Seeding: Plate MCF-7 cells (2

10

cells/well) in 6-well plates; incubate 24h.

Treatment: Treat with 7-HC (at IC
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concentration) for 12h. Include H

O

as positive control.

Staining:

Wash cells with PBS.

Incubate with DCFH-DA (10

M) for 30 min at 37°C in the dark. (DCFH-DA is cell-permeable and oxidizes to fluorescent
DCF in the presence of ROS).

Analysis:

Harvest cells via trypsinization.

Analyze immediately on a Flow Cytometer (Ex/Em: 485/535 nm).

Data Output: Shift in mean fluorescence intensity (MFI) relative to untreated control.

Data Summary: Comparative Bioactivities
The following table summarizes the potency of 7-HC and key derivatives against primary

targets. Note the enhancement of activity with specific substitutions.
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Compound Target / Assay
Activity (IC

)
Mechanism Reference

7-

Hydroxychromon

e (Parent)

Src Kinase
< 300

M
ATP Competition [1]

7-

Hydroxychromon

e (Parent)

Tyrosinase

(Mushroom)

~50-100

M

Copper

Chelation
[2]

7,8,4'-

Trihydroxyflavon

e

Tyrosinase

(Diphenolase)

10.31

M
Non-competitive [3]

7-HC Derivative

(Substituted)

NO Production

(RAW264.7)

5-12

M

NF-

B Inhibition
[4]

Kojic Acid

(Standard)
Tyrosinase

18.5

M

Copper

Chelation
[Validation]

Note: The parent scaffold requires functionalization (e.g., addition of a phenyl ring at C2 to form

a flavone) to achieve nanomolar potency, but the 7-OH group remains the essential

pharmacophore for activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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